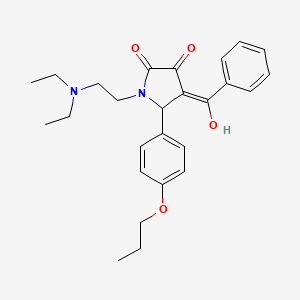

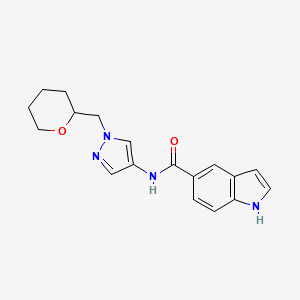

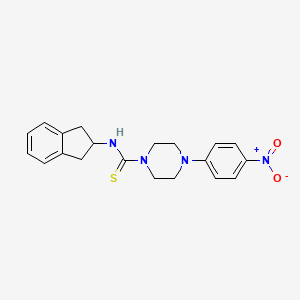

(4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Phenyl-piperazin-1-yl)-p-tolyl-methanone” is a chemical compound with the molecular formula C18H20N2O . Its average mass is 280.364 Da and its monoisotopic mass is 280.157562 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes were synthesized and tested in vitro for antituberculosis activity . The synthesis of the target substances consists of 3 – 4 steps. In the first step, β-(4-phenylpiperazin1-yl)propionitrile was obtained in 79% yield; the second step yields β-(4-phenylpiperazin-1-yl)propioamidoxime in 75% yield .Wissenschaftliche Forschungsanwendungen

PAK4 Inhibition for Anticancer Activity

The compound has been evaluated for its potential as a p21-activated kinase 4 (PAK4) inhibitor . PAK4 is implicated in various cancer processes, including cell proliferation and migration. Inhibitors like this compound can significantly impede cancer cell growth and are considered promising therapeutic agents .

Antiproliferative Activity Against A549 Cell Line

Studies have shown that derivatives of this compound exhibit potent antiproliferative activity against the A549 cell line, which is a model for human lung carcinoma. This suggests its potential use in developing treatments for lung cancer .

Inhibition of Cell Migration and Invasion

The compound’s derivatives have been shown to inhibit cell cycle distribution, migration, and invasion in cancer cell lines. This is crucial for preventing metastasis, the spread of cancer cells to new areas of the body .

Molecular Docking Analysis

Molecular docking studies predict the possible binding modes of such compounds, which is essential for understanding their mechanism of action at the molecular level. This information can guide the design of more effective PAK4 inhibitors .

Antiviral Activity

Indole derivatives, which share structural similarities with this compound, have demonstrated antiviral activities. They have been reported to show inhibitory activity against influenza A and other viruses, indicating the potential for this compound to be developed into antiviral medication .

Biological Potential of Indole Derivatives

The indole scaffold, which is part of this compound’s structure, is found in many bioactive compounds with clinical applications. Indole derivatives possess a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

Pharmacophore Development

The compound’s structure can serve as a pharmacophore, which is a part of a molecular structure that is responsible for a particular biological action. This makes it a valuable template for designing new drugs with targeted therapeutic effects .

Cardiotonic Potential

Although not directly related to the compound , derivatives of piperazine, which is a part of this compound’s structure, have been studied for their cardiotonic properties. This suggests the possibility of exploring similar compounds for their potential benefits in treating heart conditions .

Zukünftige Richtungen

The future directions for research on “(4-Phenyl-piperazin-1-yl)-p-tolyl-methanone” could include further exploration of its biological activities, optimization of its synthesis, and detailed study of its mechanism of action. The search for new tuberculostatics is an important task for medicinal chemistry .

Wirkmechanismus

Target of Action

Similar compounds with indole and triazole moieties have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a broad range of biological activities .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of the phenylpiperazine and triazole moieties .

Result of Action

Compounds with similar structures have been found to have a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Eigenschaften

IUPAC Name |

[1-(4-methylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c1-16-7-9-18(10-8-16)25-15-19(21-22-25)20(26)24-13-11-23(12-14-24)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPZGYFZKOQKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2996676.png)

![2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide](/img/structure/B2996678.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2996685.png)

![2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2996694.png)

![Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996697.png)